Several methods have been reported for the synthesis of F₃methyl-dCyd. One approach involves the condensation of 5-trifluoromethyl-2'-deoxyuridine (F₃methyl-dUrd) with a suitable activating agent, such as 2,4,6-trimethylphenol in the presence of 1-methylpyrrolidine and trifluoroacetic anhydride, followed by aminolysis to introduce the cytosine base. []
F₃methyl-dCyd shares a similar structure with deoxycytidine, with a trifluoromethyl group (-CF₃) replacing the hydrogen atom at the 5-position of the cytosine ring. [, , , , , ] This substitution significantly alters the electronic properties of the pyrimidine ring, impacting its interactions with enzymes and its incorporation into DNA. [, , , , , , ]
F₃methyl-dCyd exerts its biological effects primarily by inhibiting thymidylate synthase (TS), a critical enzyme in the de novo synthesis of thymidine, a DNA building block. [, , , , , , , ] This inhibition occurs when F₃methyl-dCyd is intracellularly phosphorylated to its active metabolite, 5-trifluoromethyl-2'-deoxyuridine 5'-monophosphate (F₃methyl-dUMP). [, , , , , , , ] F₃methyl-dUMP binds to TS and forms a stable covalent complex with the enzyme, irreversibly inhibiting its activity. [, ] This ultimately disrupts DNA synthesis and leads to cell death, particularly in rapidly dividing cells like cancer cells. [, , , , , , , ] Studies using radiolabeled F₃methyl-dCyd have confirmed its incorporation into the DNA of mammalian cells and viruses. [, , , ]
The trifluoromethyl group substitution in F₃methyl-dCyd significantly impacts its physicochemical properties, particularly its stability and lipophilicity. [] It is susceptible to hydrolysis, particularly in alkaline conditions, leading to the formation of F₃T and deoxyribose. [] The presence of the trifluoromethyl group enhances the lipophilicity of F₃methyl-dCyd compared to deoxycytidine, potentially influencing its cellular uptake and distribution. []
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2